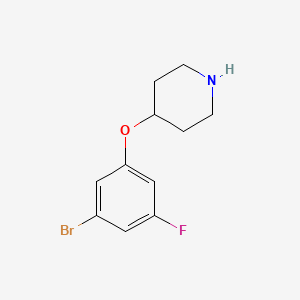
4-(3-Bromo-5-fluorophenoxy)piperidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radiolabeled Probes for σ Receptors
4-(3-Bromo-5-fluorophenoxy)piperidine and related compounds have been synthesized and evaluated as potential σ receptor ligands. These compounds exhibit varying affinities and selectivities for σ-1 and σ-2 receptors, important in neurological research. For instance, a study by Waterhouse et al. (1997) found that halogenated 4-(4-phenoxymethyl)piperidines, including derivatives with bromo and fluoro substituents, showed promising in vivo results in adult male rats, suggesting their potential as probes for tomographic studies of σ receptors (Waterhouse et al., 1997).
Radiotracers for Serotonin Receptors
4-(3-Bromo-5-fluorophenoxy)piperidine derivatives have been explored as radiolabeled ligands for serotonin-5HT2 receptors. For example, Mertens et al. (1994) synthesized and evaluated compounds with high affinity for 5HT2 receptors, which were promising for γ-emission tomography and useful in neuroscientific research (Mertens et al., 1994).
Enantiomeric Resolution and Simulation Studies
Ali et al. (2016) conducted enantiomeric resolution and simulation studies of piperidine derivatives, which are crucial for understanding the stereochemistry and pharmacological properties of drugs. Their research on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, a structurally related compound, contributes to the field of chiral drug development and analysis (Ali et al., 2016).
Asymmetric Synthesis in Drug Development
The asymmetric synthesis of drugs is crucial for creating effective pharmaceuticals. Davies et al. (2011) developed a concise asymmetric synthesis method for cisapride, a gastroprokinetic agent, using a derivative of 4-(3-bromo-5-fluorophenoxy)piperidine. This research highlights the importance of stereochemistry in drug efficacy and safety (Davies et al., 2011).
No-Carrier-Added Radiofluorination
In radiopharmaceuticals, no-carrier-added (NCA) radiofluorination is a technique to label compounds with fluorine-18 for PET imaging. Cardinale et al. (2014) explored this technique using derivatives of 4-(3-Bromo-5-fluorophenoxy)piperidine for electron-rich arenes, contributing to the development of more efficient radiotracers (Cardinale et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-bromo-5-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDBTBDUHUFOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-fluorophenoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)
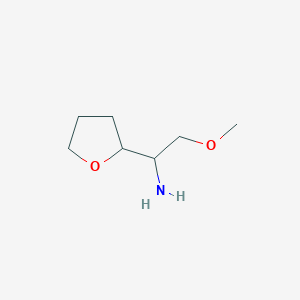
![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
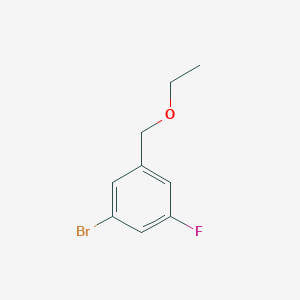
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)

amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
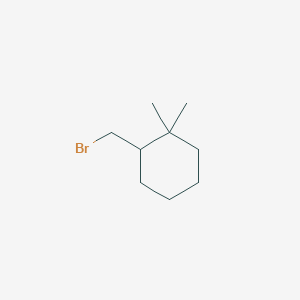
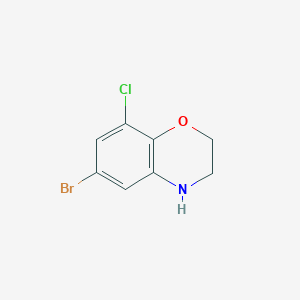
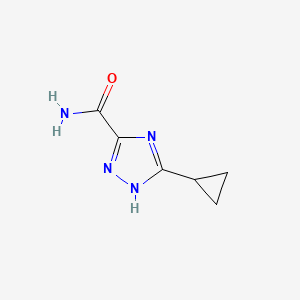
![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)